molecular formula C5H4ClN3O2 B2784300 Methyl 3-chloro-1,2,4-triazine-6-carboxylate CAS No. 1823921-48-7

Methyl 3-chloro-1,2,4-triazine-6-carboxylate

Cat. No. B2784300
CAS RN: 1823921-48-7
M. Wt: 173.56
InChI Key: LIDAKXNNFNPUKL-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-1,2,4-triazine-6-carboxylate” is a compound that belongs to the class of triazines . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of triazines can be achieved through various methods. For instance, readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can efficiently be converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions without the assistance of any transition metals or strong acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3 .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature at remarkable rates to provide product pyrimidines in high yields .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 173.56 .

Scientific Research Applications

Reaction Scope and Impact of Substitution

The reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines demonstrates remarkable reactivity, providing insights into the impact of substitution on the reactivity of the core heterocycles. Studies show that methyl substitution at specific positions on the triazine ring can significantly affect the rate of reaction and yield of product pyrimidines, highlighting the chemical's versatility in synthetic organic chemistry (Quiñones, Wu, & Boger, 2021).

Novel Synthesis of Anti-Tumor Agents

Methyl 3-chloro-1,2,4-triazine-6-carboxylate derivatives have been explored as key precursors for the synthesis of triazines and triazepines, showcasing potential as anti-tumor agents. This research path emphasizes the chemical's role in developing novel therapeutic agents through the creation of a variety of heterocycles, underlining its significance in medicinal chemistry (Badrey & Gomha, 2012).

Synthesis of 2-Oxazolines

In organic synthesis, the conversion of carboxylic acids to 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights the adaptability of triazine derivatives in facilitating the synthesis of valuable organic compounds. This process exemplifies the role of triazine derivatives in enhancing the efficiency of synthetic pathways (Bandgar & Pandit, 2003).

Nitro Derivatives Synthesis

The synthesis and investigation of nitro derivatives of 1,3,5-triazine, including studies on their destructive nitration, contribute to our understanding of the chemical properties and potential applications of triazine derivatives in creating compounds with specific functionalities. Such research opens avenues for the development of materials with unique properties (Shastin, Godovikova, & Korsunskii, 2003).

Magnetic Behavior Studies

Research on dendrimeric melamine-cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes reveals the potential of triazine derivatives in the synthesis of materials with interesting magnetic behaviors. This application demonstrates the versatility of triazine derivatives in materials science, particularly in the development of compounds with specific magnetic properties (Uysal & Koc, 2010).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-chloro-1,2,4-triazine-6-carboxylate are currently unknown. This compound is a derivative of the 1,2,4-triazine family, which has been studied for various biological activities . .

Mode of Action

Triazines, in general, are known to undergo reactions with dienophiles . These reactions can lead to the formation of new compounds with different properties.

Biochemical Pathways

The compound is synthesized from ethyl 2-aminothiophene-3-carboxylate and lithium sulfite (Li2SO3), resulting in 3-methylsulfanyl-1,2,4-triazine-6-ol, which is then reacted with thionyl chloride (SOCl2) to produce the final compound

Pharmacokinetics

The compound’s molecular weight is 173.56 , which could potentially influence its bioavailability.

properties

IUPAC Name

methyl 3-chloro-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDAKXNNFNPUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823921-48-7
Record name methyl 3-chloro-1,2,4-triazine-6-carboxylate
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